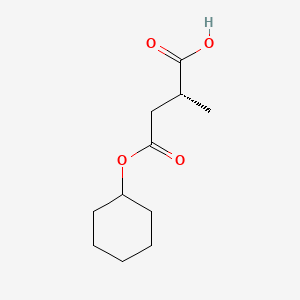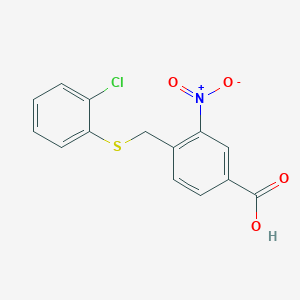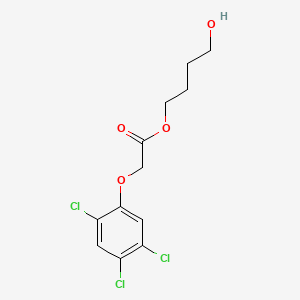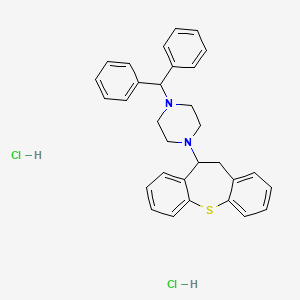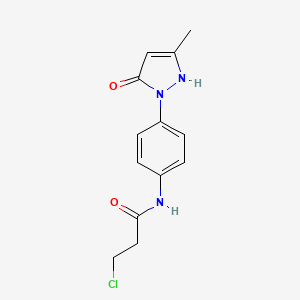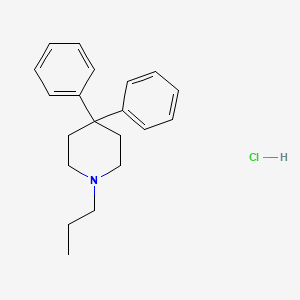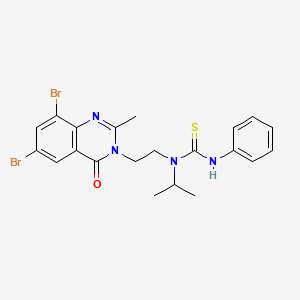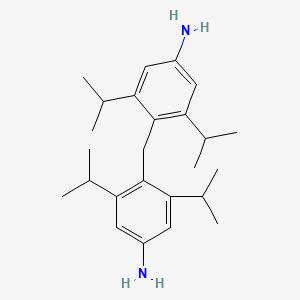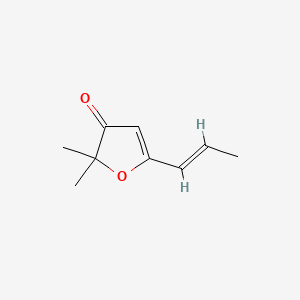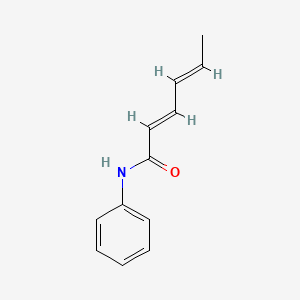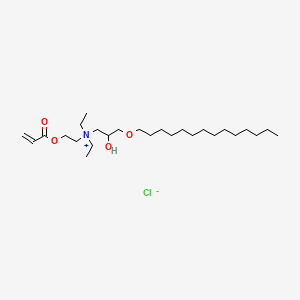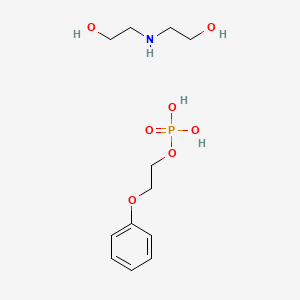
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one is a complex organic compound belonging to the class of hydroxycoumarins. This compound is characterized by a chromen-2-one core structure substituted with hydroxy and methoxy groups, as well as a methoxyphenoxy moiety. Hydroxycoumarins are known for their diverse biological activities and applications in various fields, including medicine and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification steps is crucial to ensure high-quality production.
化学反応の分析
Types of Reactions
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin with similar structural features but different substitution patterns.
4-Hydroxy-3-methoxybenzaldehyde: A simpler compound with a hydroxy and methoxy group on a benzaldehyde core.
Uniqueness
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
20647-62-5 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
4-hydroxy-7-methoxy-3-(3-methoxyphenoxy)chromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-20-10-4-3-5-12(8-10)22-16-15(18)13-7-6-11(21-2)9-14(13)23-17(16)19/h3-9,18H,1-2H3 |
InChIキー |
JLVZHJPXLJUEPR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OC2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


